molecular formula C14H11Cl2NO B11939616 2',4-Dichloro-6'-methylbenzanilide CAS No. 127316-70-5

2',4-Dichloro-6'-methylbenzanilide

Cat. No.: B11939616
CAS No.: 127316-70-5
M. Wt: 280.1 g/mol
InChI Key: XNIABZLCPFFSRW-UHFFFAOYSA-N
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Description

2',4-Dichloro-6'-methylbenzanilide (CAS: 32608-29-0) is a benzanilide derivative characterized by a benzamide backbone substituted with chlorine atoms at the 2' and 4' positions and a methyl group at the 6' position. Its crystal structure, analyzed via X-ray diffraction, reveals planar aromatic rings and intermolecular interactions stabilized by halogen bonding and van der Waals forces . The presence of chlorine substituents enhances its stability and reactivity in cross-coupling reactions, while the methyl group contributes to hydrophobic interactions in supramolecular assemblies.

Properties

CAS No.

127316-70-5

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

4-chloro-N-(2-chloro-6-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18)

InChI Key

XNIABZLCPFFSRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-Dichloro-6’-methylbenzanilide typically involves the reaction of 2,4-dichloroaniline with 6-methylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,4-Dichloro-6’-methylbenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’,4-Dichloro-6’-methylbenzanilide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or amino groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, leading to the formation of 2’,4-Dichloro-6’-carboxybenzanilide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include 2’,4-Dihydroxy-6’-methylbenzanilide and 2’,4-Diamino-6’-methylbenzanilide.

    Oxidation Reactions: The major product is 2’,4-Dichloro-6’-carboxybenzanilide.

    Reduction Reactions: The major product is 2’,4-Dichloro-6’-methylbenzylamine.

Scientific Research Applications

2’,4-Dichloro-6’-methylbenzanilide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4-Dichloro-6’-methylbenzanilide involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2',4-Dichloro-6'-methylbenzanilide with analogous chlorinated benzanilides and quinoline derivatives, highlighting structural features, physicochemical properties, and applications. Data are synthesized from crystallographic studies, synthetic protocols, and computational analyses.

Compound Name CAS Number Structural Features Similarity Score Key Properties Applications
This compound 32608-29-0 Chlorine (2',4'), methyl (6'), benzamide core N/A High thermal stability (mp: 165–167°C); planar geometry; halogen-bonding capacity Agrochemical intermediates; crystal engineering
2,4-Dichloro-6-methoxyquinoline 72407-17-1 Chlorine (2,4), methoxy (6), quinoline scaffold 0.93 Enhanced electron-withdrawing effect; fluorescence properties Pharmaceutical synthesis; optoelectronics
2,4-Dichloro-6,7-dimethoxyquinoline 72407-17-1 Chlorine (2,4), methoxy (6,7), quinoline scaffold 0.91 Solubility in polar solvents; π-stacking capability Antimalarial drug precursors
2-Chloro-6-methylbenzonitrile 18999-43-4 Chlorine (2), methyl (6), nitrile group N/A High reactivity in cyanation reactions; low polarity (logP: 2.8) Ligand synthesis; polymer additives
3-Chloro-N-(4-methylphenyl)propanamide 19342-88-2 Chlorine (3), methylphenyl, amide linkage N/A Moderate hydrophilicity (logP: 1.6); hydrogen-bond donor/acceptor sites Antimicrobial agents; enzyme inhibitors

Key Findings:

Substituent Effects: Chlorine atoms in this compound provide steric hindrance and electronic activation for nucleophilic substitution, contrasting with methoxy groups in quinoline analogs (e.g., 72407-17-1), which increase solubility but reduce thermal stability . The methyl group in this compound enhances hydrophobic interactions compared to nitrile or methoxy substituents in analogs like 2-Chloro-6-methylbenzonitrile .

Reactivity and Applications: Quinoline derivatives (e.g., 72407-17-1) exhibit fluorescence due to extended conjugation, unlike benzanilides, which prioritize structural rigidity for crystal engineering . Propanamide analogs (e.g., 19342-88-2) show higher biocompatibility, making them preferable in biomedical research, whereas chlorinated benzanilides are favored in agrochemical synthesis .

Computational Insights: Density Functional Theory (DFT) studies on 4-(Dimethylamino)benzohydrazide (CCDC 2032776) suggest that acyl hydrazides exhibit stronger hydrogen-bonding networks than benzanilides, impacting their lattice energies and solid-state stability .

Research Implications and Limitations

While this compound shares structural motifs with chlorinated quinolines and nitriles, its unique combination of substituents offers a balance between reactivity and stability. Further research should explore its pharmacokinetic properties and scalability in industrial synthesis.

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